5-Chloro-3-methyl-1-benzothiophene-2-sulfinic acid
Overview
Description
5-Chloro-3-methyl-1-benzothiophene-2-sulfinic acid is a chemical compound belonging to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring. This particular compound is characterized by the presence of a chlorine atom at the 5th position, a methyl group at the 3rd position, and a sulfinic acid group at the 2nd position of the benzothiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-methyl-1-benzothiophene-2-sulfinic acid typically involves the following steps:
Starting Material: The synthesis begins with 5-Chloro-3-methyl-1-benzothiophene.
Oxidation: The 2-position of the benzothiophene ring is oxidized to introduce the sulfinic acid group. This can be achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or sodium periodate (NaIO₄) under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness, safety, and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-methyl-1-benzothiophene-2-sulfinic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfinic acid group to a sulfonic acid group.
Reduction: Reduction reactions can convert the sulfinic acid group back to a sulfide or thiol group.
Substitution: The chlorine atom at the 5th position can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), sodium periodate (NaIO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, alkoxides
Major Products
Oxidation: 5-Chloro-3-methyl-1-benzothiophene-2-sulfonic acid
Reduction: 5-Chloro-3-methyl-1-benzothiophene-2-thiol
Substitution: Various substituted benzothiophenes depending on the nucleophile used
Scientific Research Applications
5-Chloro-3-methyl-1-benzothiophene-2-sulfinic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions due to its unique structure.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-3-methyl-1-benzothiophene-2-sulfinic acid depends on its specific application. In biological systems, it may interact with enzymes or proteins, inhibiting their activity or altering their function. The sulfinic acid group can form covalent bonds with nucleophilic residues in proteins, leading to changes in protein structure and function.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid
- 5-Chloro-3-methyl-1-benzothiophene-2-sulfonic acid
- 5-Chloro-3-methyl-1-benzothiophene-2-thiol
Uniqueness
5-Chloro-3-methyl-1-benzothiophene-2-sulfinic acid is unique due to the presence of the sulfinic acid group, which imparts distinct chemical reactivity compared to its carboxylic acid, sulfonic acid, and thiol analogs. This uniqueness makes it valuable in specific chemical reactions and applications where the sulfinic acid functionality is required.
Properties
IUPAC Name |
5-chloro-3-methyl-1-benzothiophene-2-sulfinic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO2S2/c1-5-7-4-6(10)2-3-8(7)13-9(5)14(11)12/h2-4H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHAARSYBFGYCJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C=C(C=C2)Cl)S(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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